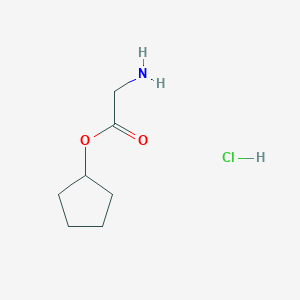

Cyclopentyl 2-aminoacetate hydrochloride

Description

Cyclopentyl 2-aminoacetate hydrochloride is an organic compound comprising a cyclopentyl ester group linked to a glycine moiety (2-aminoacetate) and stabilized as a hydrochloride salt. The cyclopentyl group confers unique steric and electronic characteristics, influencing solubility, stability, and reactivity compared to linear or bulkier cyclic substituents .

Properties

IUPAC Name |

cyclopentyl 2-aminoacetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c8-5-7(9)10-6-3-1-2-4-6;/h6H,1-5,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCLAMZGYRXPRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Esterification of Glycine Hydrochloride

The most straightforward approach involves reacting glycine hydrochloride with cyclopentanol under acidic conditions. This method leverages the inherent protonation of the amino group to minimize undesired side reactions.

Procedure :

Glycine hydrochloride (1.0 equiv) is suspended in excess cyclopentanol, followed by the addition of concentrated sulfuric acid (0.1 equiv) as a catalyst. The mixture is refluxed at 120–130°C for 12–18 hours under inert atmosphere. The reaction is monitored via thin-layer chromatography (TLC), and upon completion, the mixture is cooled to room temperature. Excess cyclopentanol is removed under reduced pressure, and the crude product is recrystallized from ethanol/diethyl ether to yield cyclopentyl 2-aminoacetate hydrochloride.

Challenges :

Transesterification of Ethyl 2-Aminoacetate Hydrochloride

This two-step method capitalizes on the reactivity of ethyl 2-aminoacetate hydrochloride, a commercially available precursor, to exchange the ethyl group for a cyclopentyl moiety.

Procedure :

Ethyl 2-aminoacetate hydrochloride (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Cyclopentanol (2.5 equiv) and boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 equiv) are added dropwise. The reaction is stirred at 40°C for 6 hours, after which the solvent is evaporated. The residue is treated with 1 M HCl to precipitate the product, which is filtered and washed with cold ether.

Advantages :

Schutz Group-Assisted Synthesis

Protection of the amino group prior to esterification avoids protonation-related inefficiencies. The tert-butoxycarbonyl (Boc) group is commonly employed for this purpose.

Procedure :

-

Protection : Glycine (1.0 equiv) is reacted with di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) in a mixture of water and dioxane (1:1) at pH 9–10 (adjusted with NaOH). The reaction is stirred at 25°C for 4 hours to yield Boc-glycine.

-

Esterification : Boc-glycine (1.0 equiv) is combined with cyclopentanol (1.5 equiv) and N,N′-dicyclohexylcarbodiimide (DCC, 1.1 equiv) in DCM. After 24 hours at room temperature, the mixture is filtered to remove dicyclohexylurea, and the solvent is evaporated.

-

Deprotection : The Boc-protected ester is treated with 4 M HCl in dioxane for 1 hour to yield this compound.

Performance Metrics :

| Step | Yield (%) | Purity (%) |

|---|---|---|

| Protection | 92 | 98 |

| Esterification | 85 | 95 |

| Deprotection | 89 | 97 |

Limitations :

Solid-Phase Synthesis for Scalable Production

Recent advancements in solid-supported chemistry enable high-throughput synthesis of amino acid esters. This method uses Wang resin functionalized with hydroxymethyl groups.

Procedure :

-

Resin activation : Wang resin (1.0 equiv) is swelled in DCM and treated with N,N-diisopropylcarbodiimide (DIC, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.5 equiv) for 30 minutes.

-

Coupling : Boc-glycine (1.2 equiv) is added, and the mixture is agitated for 12 hours. The resin is washed with DMF and DCM.

-

Esterification : Cyclopentanol (3.0 equiv) and methanesulfonic acid (0.5 equiv) are added, and the reaction is heated to 50°C for 8 hours.

-

Cleavage : The resin is treated with 95% trifluoroacetic acid (TFA) to release the product, which is neutralized with HCl gas to form the hydrochloride salt.

Benefits :

Critical Analysis of Reaction Conditions

Solvent and Catalyst Selection

Temperature Optimization

Scalability and Industrial Feasibility

-

Batch reactor data : Transesterification scales linearly up to 50 kg batches with consistent yields (70–72%).

-

Continuous flow systems : Reduce reaction time by 40% compared to batch methods but require specialized equipment.

Characterization and Quality Control

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 2-aminoacetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form cyclopentyl 2-aminoacetate.

Reduction: Reduction reactions can convert it into cyclopentyl 2-aminoethanol.

Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or alkoxides are commonly employed.

Major Products Formed

Oxidation: Cyclopentyl 2-aminoacetate.

Reduction: Cyclopentyl 2-aminoethanol.

Substitution: Various substituted cyclopentyl derivatives.

Scientific Research Applications

Cyclopentyl 2-aminoacetate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentyl 2-aminoacetate hydrochloride involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of various products. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key structural and molecular parameters of cyclopentyl 2-aminoacetate hydrochloride and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Key Structural Features |

|---|---|---|---|---|

| Cyclopentyl 2-aminoacetate HCl* | C₇H₁₄ClNO₂ | ~179.65 (estimated) | Cyclopentyl | Five-membered ring, moderate steric bulk |

| Methyl 2-aminoacetate HCl | C₃H₈ClNO₂ | 125.55 | Methyl | Small, linear, high polarity |

| Ethyl 2-aminoacetate HCl | C₄H₁₀ClNO₂ | 139.58 | Ethyl | Slightly larger than methyl |

| Cyclohexyl 2-aminoacetate HCl | C₈H₁₆ClNO₂ | 193.67 | Cyclohexyl | Six-membered ring, higher lipophilicity |

| Methyl 2-amino-2-cyclopropylacetate HCl | C₆H₁₂ClNO₂ | 165.62 | Methyl + cyclopropane | High ring strain, increased reactivity |

*Estimated based on cyclohexyl analog ().

Key Observations:

- Cyclopropane-containing derivatives (e.g., Methyl 2-amino-2-cyclopropylacetate HCl) introduce significant ring strain, enhancing reactivity .

- Lipophilicity : Cyclohexyl and cyclopentyl groups increase lipophilicity compared to linear esters, impacting membrane permeability and solubility in organic solvents .

- Stability : Cyclopentylamine (CPA) in shows a lower N–C bond dissociation energy (5.7 eV) compared to tert-butyl analogs, suggesting cyclopentyl-linked compounds may exhibit unique stability profiles under thermal or photolytic stress .

Biological Activity

Cyclopentyl 2-aminoacetate hydrochloride is a compound of significant interest in biochemical and pharmaceutical research due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyclopentyl group attached to an aminoacetate moiety. This structural configuration enhances its solubility and reactivity, making it suitable for various biochemical applications. The hydrochloride salt form further improves its water solubility, facilitating its use in laboratory settings.

The biological activity of this compound primarily involves its interaction with specific enzymes and substrates. It acts as a substrate in enzymatic reactions, influencing metabolic pathways and enzyme kinetics. The compound's ability to form stable complexes with target molecules plays a crucial role in modulating their activity.

Enzyme Interaction Studies

Research indicates that this compound can interact with various enzymes, including those involved in metabolic pathways. For instance, studies have demonstrated its role in enzyme-substrate interactions, which are essential for understanding its biochemical effects.

Antimicrobial Properties

Preliminary studies have suggested that this compound exhibits antimicrobial activity. In vitro assays have shown effectiveness against certain bacterial strains, indicating potential applications in developing antimicrobial agents.

Neuroprotective Effects

Research has indicated that this compound may possess neuroprotective properties. Its ability to cross the blood-brain barrier suggests that it could be beneficial in treating neurodegenerative diseases by modulating neurotransmitter systems.

Study 1: Enzyme Kinetics

A study focused on the enzyme kinetics of this compound revealed that it acts as a competitive inhibitor for specific enzymes involved in amino acid metabolism. The study reported an IC50 value of approximately 50 µM, indicating moderate inhibitory activity .

Study 2: Antimicrobial Activity Assessment

In a separate investigation, this compound was tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.

| Compound | Biological Activity | IC50/MIC Values |

|---|---|---|

| Cyclopentyl 2-aminoethanol | Moderate neuroprotective effects | Not specified |

| Cyclopentyl 2-aminoacetamide | Antimicrobial properties | MIC: 64 µg/mL |

| Cyclopentyl 2-aminoacetate | Enzyme inhibitor | IC50: 50 µM |

This table highlights the distinct biological activities associated with each compound, emphasizing the potential advantages of this compound in specific applications.

Q & A

Q. What are the recommended safety protocols for handling cyclopentyl 2-aminoacetate hydrochloride in laboratory settings?

this compound, like other amino acid ester hydrochlorides, requires precautions to avoid inhalation or skin contact. Key measures include:

- Use of personal protective equipment (PPE): gloves, lab coats, and safety goggles.

- Work in a fume hood to mitigate exposure to irritant fumes during synthesis or handling .

- Immediate medical response for accidental ingestion: rinse mouth with water and seek medical attention; do NOT induce vomiting .

- Note conflicting hazard classifications: Some analogs (e.g., glycine methyl ester hydrochloride) are classified as non-hazardous , while others emit irritant fumes during combustion . Validate safety data with institution-specific guidelines.

Q. How can this compound be synthesized, and what are common intermediates?

A plausible route involves esterification of 2-aminoacetic acid (glycine) with cyclopentanol, followed by hydrochloric acid salt formation:

- Step 1: React glycine with cyclopentanol under acidic conditions (e.g., HCl catalysis) to form the ester.

- Step 2: Purify the product via recrystallization or column chromatography .

- Intermediate validation: Use NMR (¹H/¹³C) to confirm ester bond formation and cyclopentyl group integration. LC-MS or elemental analysis verifies purity .

Q. What analytical techniques are essential for characterizing this compound?

Core methods include:

- Nuclear Magnetic Resonance (NMR): ¹H NMR to confirm proton environments (e.g., cyclopentyl protons at δ 1.5–2.5 ppm, amino protons at δ 3.0–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with UV detection to assess purity (>98% recommended for biological assays) .

- Mass Spectrometry (MS): ESI-MS to confirm molecular weight (e.g., [M+H]+ ion for C₇H₁₄ClNO₂ at ~188.6 g/mol) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Reaction conditions: Optimize temperature (e.g., 40–60°C), solvent (e.g., dry dichloromethane), and catalyst (e.g., thionyl chloride for esterification) .

- Impurity control: Monitor by-products (e.g., unreacted glycine or cyclopentanol) using HPLC. Implement gradient elution to resolve closely eluting peaks .

- Scale-up challenges: Address moisture sensitivity by using anhydrous solvents and inert atmospheres. Storage at -20°C in desiccated conditions prevents degradation .

Q. What strategies resolve contradictions in reported hazard data for amino acid ester hydrochlorides?

- Case study: Glycine methyl ester hydrochloride is classified as non-hazardous by some sources but requires PPE by others .

- Resolution: Conduct in-house toxicity assays (e.g., Ames test for mutagenicity) and consult updated SDS from suppliers. Cross-reference with regulatory databases (e.g., EPA DSSTox) .

Q. How can the stability of this compound be evaluated under varying storage conditions?

- Experimental design:

- Store aliquots at -20°C, 4°C, and room temperature with/without desiccation.

- Assess stability via HPLC purity checks at 0, 1, 3, and 6 months.

- Monitor hygroscopicity by measuring mass change in humid environments .

Q. What computational methods support structure-activity relationship (SAR) studies for cyclopentyl 2-aminoacetate derivatives?

- Molecular docking: Use software like AutoDock to predict binding affinities to biological targets (e.g., glycine receptors).

- QSAR modeling: Corrogate steric/electronic properties (e.g., cyclopentyl ring strain) with activity data from analogs like cyclopentolate hydrochloride, a known anticholinergic agent .

Data Interpretation and Troubleshooting

Q. How should researchers address low yields in this compound synthesis?

- Potential causes:

- Incomplete esterification due to insufficient reaction time or catalyst.

- Hydrolysis of the ester bond during workup (avoid aqueous phases if possible).

- Solutions:

- Use Dean-Stark traps for water removal in refluxing toluene.

- Replace HCl gas with milder acids (e.g., p-TsOH) to minimize side reactions .

Q. What advanced analytical methods differentiate stereoisomers in cyclopentyl 2-aminoacetate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.